(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone
CAS No.: 887268-30-6
Cat. No.: VC11709664
Molecular Formula: C16H8ClF3O2S
Molecular Weight: 356.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887268-30-6 |
|---|---|
| Molecular Formula | C16H8ClF3O2S |
| Molecular Weight | 356.7 g/mol |
| IUPAC Name | (3-chloro-1-benzothiophen-2-yl)-[4-(trifluoromethoxy)phenyl]methanone |
| Standard InChI | InChI=1S/C16H8ClF3O2S/c17-13-11-3-1-2-4-12(11)23-15(13)14(21)9-5-7-10(8-6-9)22-16(18,19)20/h1-8H |
| Standard InChI Key | FXMWBLIZUOCAJC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)Cl |
Introduction
Key Structural Features:
-
Benzo[b]thiophene Core: This bicyclic aromatic system contributes to the compound's stability and electron delocalization.
-
Trifluoromethoxy Substituent (-OCF₃): Enhances lipophilicity and electron-withdrawing properties, influencing biological activity.
-
Chlorine Atom (-Cl): Modifies the compound's reactivity and potential interactions in chemical or biological systems.
Synthesis of the Compound
The synthesis of this compound likely involves multi-step reactions, incorporating key intermediates derived from thiophene chemistry and benzoylation processes.
General Synthetic Approach:
-
Formation of the Benzo[b]thiophene Core:
-
Introduction of the Methanone Linker:
-
The methanone group is introduced through Friedel-Crafts acylation using benzoyl chloride derivatives.
-
-
Attachment of the Trifluoromethoxy Group:
Analytical Confirmation:
-
Spectroscopic Techniques: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for structural validation.
-
Example Data: IR spectra may show characteristic C=O stretching (~1700 cm⁻¹), while NMR signals confirm aromatic and trifluoromethoxy substituents.
Biological and Chemical Applications
This compound's unique structure suggests potential applications in medicinal chemistry, particularly in drug discovery targeting antimicrobial or anti-inflammatory pathways.
Potential Applications:
-
Antibacterial Activity:
-
Anti-inflammatory Potential:
-
Material Science:
-
The compound's stability and electronic properties may be useful in organic electronics or as intermediates in dye synthesis.
-
Comparative Analysis with Related Compounds
| Property | (3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl]methanone | Related Thiophene Derivatives |
|---|---|---|
| Molecular Weight | ~360.73 g/mol | Varies (~200–500 g/mol) |
| Lipophilicity (LogP) | High | Moderate to High |
| Antibacterial Activity | Likely high due to -OCF₃ group | Moderate to high |
| Synthetic Complexity | Medium | Low to High |
Research Gaps and Future Directions
While this compound shows promise, further studies are needed to fully explore its potential:
-
Pharmacokinetics and Toxicity Studies:
-
Investigate absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
-
-
Structure-Activity Relationship (SAR):
-
Modify substituents on both the benzo[b]thiophene core and phenyl ring to optimize biological activity.
-
-
Industrial Applications:
-
Explore its utility in non-pharmaceutical fields such as advanced materials or agrochemicals.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume